molecular formula C16H12O2 B048215 2-(2-Methylphenyl)chromen-4-one CAS No. 116115-49-2

2-(2-Methylphenyl)chromen-4-one

Cat. No. B048215
M. Wt: 236.26 g/mol
InChI Key: XCXVIRAAVALBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05399584

Procedure details

7 is prepared from 2-methylbenzoyl chloride (8) and 2-hydroxyacetophenone by the procedure of Example 1. The material is purified by vacuum column (eluting with 10% ethyl acetate in hexane), yielding 7 with a melting point of 45.5°-47.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].O[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14]>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]1[O:5][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[C:13](=[O:14])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The material is purified by vacuum column (eluting with 10% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
yielding 7 with a melting point of 45.5°-47.5° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC=C1)C=1OC2=C(C(C1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.